Methyl 6-chloro-2-fluoro-3-methoxybenzoate
Overview
Description
Methyl 6-chloro-2-fluoro-3-methoxybenzoate is an organic compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol . It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-2-fluoro-3-methoxybenzoate typically involves the esterification of 6-chloro-2-fluoro-3-methoxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-2-fluoro-3-methoxybenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Potassium permanganate in an alkaline medium is a typical reagent.
Reduction: Lithium aluminum hydride in anhydrous ether is often employed.
Major Products Formed
Nucleophilic substitution: Substituted benzoates with new functional groups replacing the chloro or fluoro substituents.
Oxidation: 6-chloro-2-fluoro-3-methoxybenzoic acid.
Reduction: 6-chloro-2-fluoro-3-methoxybenzyl alcohol.
Scientific Research Applications
Methyl 6-chloro-2-fluoro-3-methoxybenzoate is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of Methyl 6-chloro-2-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro, fluoro, and methoxy groups can influence its binding affinity and specificity . These substituents can enhance the compound’s ability to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with target molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 6-chloro-2-fluoro-3-methoxybenzoate is unique due to the specific positioning of its substituents, which can significantly impact its chemical reactivity and biological activity. The combination of chloro, fluoro, and methoxy groups in this particular arrangement provides distinct properties compared to other similar compounds .
Properties
IUPAC Name |
methyl 6-chloro-2-fluoro-3-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-13-6-4-3-5(10)7(8(6)11)9(12)14-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHPUPVXXBOBMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)C(=O)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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